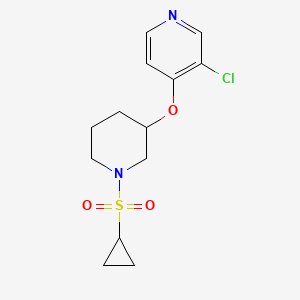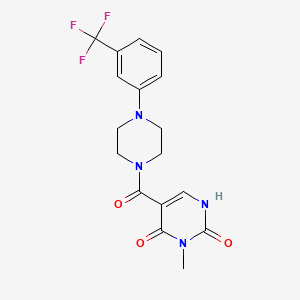
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its unique structural features and diverse chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the coupling of the piperazine moiety. The reactions are often carried out under controlled conditions to ensure high yield and purity.
Formation of the Pyrimidine Core: : This step generally involves the condensation of appropriate starting materials, such as a β-keto ester or an α,β-unsaturated carbonyl compound, with urea or thiourea under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : This can be achieved through the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of suitable catalysts.
Coupling of the Piperazine Moiety: : The piperazine derivative is usually introduced through a nucleophilic substitution reaction, often employing N-alkylation or acylation techniques.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and solvent systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced technologies may be employed to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
The compound is known to undergo various types of chemical reactions, including but not limited to:
Oxidation: : May involve oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized derivatives.
Reduction: : Catalytic hydrogenation or reduction using agents like lithium aluminium hydride (LiAlH4) can produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride.
Substitution Reactions: : Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the nature and position of the substituents introduced during the reaction. Oxidation and reduction typically modify the functional groups, while substitution reactions generate a range of new compounds with altered chemical properties.
Aplicaciones Científicas De Investigación
3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has broad scientific applications, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, which may include enzymes, receptors, and nucleic acids.
Medicine: : Investigated for potential therapeutic uses, including as an antiviral, antibacterial, or anticancer agent.
Industry: : Used in the development of new materials and in chemical processes requiring specific catalytic properties.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, where the compound may act as an inhibitor, activator, or modulator of biochemical pathways. The trifluoromethyl group often enhances the compound's metabolic stability and binding affinity, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-(4-(3-(fluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(chloromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
3-methyl-5-(4-(3-(bromomethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets 3-methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione apart is the presence of the trifluoromethyl group, which significantly influences its physicochemical properties, metabolic stability, and biological activity. Compounds with different halogen groups (fluoro, chloro, bromo) may exhibit varying degrees of reactivity, toxicity, and efficacy.
That’s your deep dive into this compound. Wild stuff, huh? Let me know if there's something else you need to know.
Propiedades
IUPAC Name |
3-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)13(10-21-16(22)27)15(26)24-7-5-23(6-8-24)12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBWSESZPFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
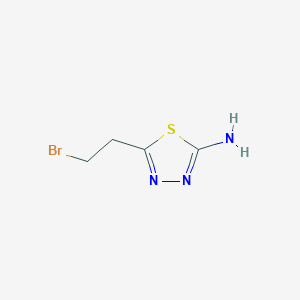
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2585899.png)

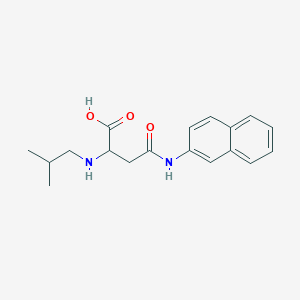
![5-bromo-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2585906.png)
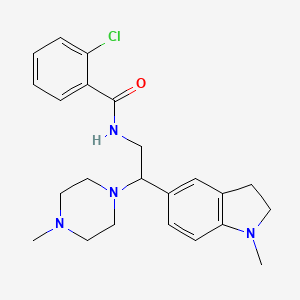
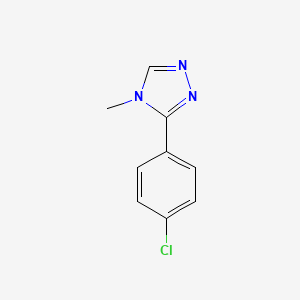
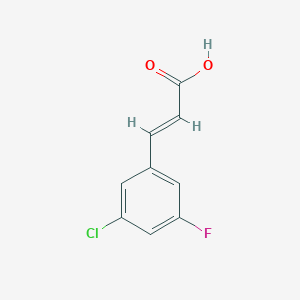
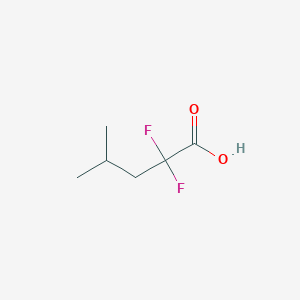
![4-Cyclobutyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2585913.png)
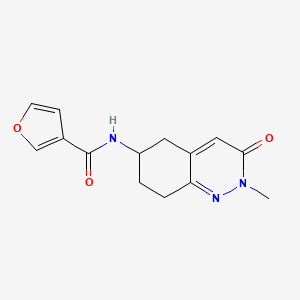
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
